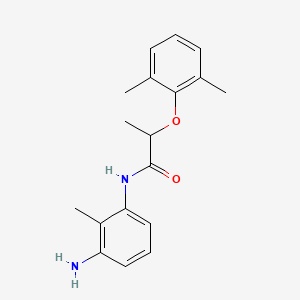

N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-7-5-8-12(2)17(11)22-14(4)18(21)20-16-10-6-9-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIKKAHJEVHJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is a synthetic compound with diverse biological activities and potential applications in medicinal chemistry and agriculture. Its unique molecular structure, which includes an amino group, a propanamide moiety, and a phenoxy group, contributes to its pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.38 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction between 2,6-dimethylphenol and N-methyl-2-aminopropanamide. This reaction forms stable amide bonds essential for the compound's biological activity. Various synthetic routes can be optimized for industrial production to enhance yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Molecular docking studies indicate that this compound interacts with specific receptors involved in cancer progression. It may inhibit tumor cell proliferation by modulating signaling pathways associated with cell cycle regulation.

- Anticonvulsant Effects : Research has shown that the compound possesses anticonvulsant properties, potentially through its action on neurotransmitter systems in the central nervous system.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging reactive oxygen species (ROS), contributing to its neuroprotective effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound binds to active sites on enzymes or receptors, modulating their activity.

- Pathway Modulation : It influences various biochemical pathways leading to altered cellular functions.

- ROS Scavenging : By reducing oxidative stress, it may help protect cells from damage.

Case Study 1: Anticancer Activity

A study investigated the interaction of this compound with breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis. This effect was attributed to the compound's ability to activate apoptotic pathways through caspase activation.

Case Study 2: Neuropharmacological Profile

In an animal model of epilepsy, administration of this compound resulted in a significant decrease in seizure frequency and duration. Behavioral assessments indicated improved cognitive function post-treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Contains a chlorine substituent enhancing bioactivity |

| N-(4-Aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Features different aromatic substituents affecting reactivity |

The structural uniqueness of this compound enhances its biological activity compared to similar compounds due to its specific combination of functional groups.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide?

Answer:

The synthesis involves three key stages:

- Substitution : Reacting aromatic nitro or fluoro intermediates with substituted alcohols under alkaline conditions to form ether linkages (e.g., using 2-pyridinemethanol with nitrobenzene derivatives) .

- Reduction : Converting nitro groups to amines via iron powder reduction in acidic media, as demonstrated in the preparation of N-(3-chloro-4-(2-pyridylmethoxy)aniline .

- Condensation : Coupling the amine intermediate with carboxylic acid derivatives (e.g., cyanoacetic acid) using condensing agents like HATU or DCC, followed by purification via silica gel chromatography .

Key Conditions : Maintain pH control during substitution, inert atmospheres for reduction, and stoichiometric precision in condensation.

Basic: Which analytical methods are essential for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, as shown in the analysis of acetamide derivatives (e.g., chemical shifts for aromatic protons and methyl groups) .

- Chiral Chromatography : Resolve stereoisomers using chiral stationary phases (e.g., Chiralpak® OD) with methanol-DMEA/CO mobile phases to achieve >98% enantiomeric excess .

- Mass Spectrometry (ES/MS) : Validate molecular weight (e.g., observed m/z 428.3 [M+H]) and monitor reaction progress .

Advanced: How can computational methods optimize the synthesis and predict reaction outcomes?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps like amide bond formation .

- Reaction Path Search Algorithms : Narrow experimental conditions (e.g., solvent, temperature) by simulating reaction pathways, reducing trial-and-error approaches .

- Machine Learning : Train models on existing reaction data (e.g., yields, stereoselectivity) to predict optimal conditions for novel derivatives .

Advanced: What strategies address stereochemical challenges in synthesizing this compound?

Answer:

- Chiral Resolution : Separate diastereomers via preparative chiral chromatography, as demonstrated for pyrazine-carboxamide derivatives .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during condensation to enhance enantioselectivity .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for thermodynamically stable isomers .

Advanced: How can statistical design of experiments (DoE) improve reaction efficiency?

Answer:

- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., solvent polarity vs. reaction time) to maximize purity .

- Taguchi Methods : Reduce variability in scaled-up processes by prioritizing robust conditions (e.g., pH tolerance) .

Advanced: How to resolve contradictory spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR, IR, and X-ray crystallography data (e.g., crystal packing in N-ethyl-2,2-dimethylpropanamide derivatives) to confirm bond assignments .

- Isotopic Labeling : Use deuterated analogs (e.g., 2-methoxy-d-phenol) to distinguish overlapping proton signals .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or hindered rotation in amide bonds .

Advanced: What mechanistic insights govern the reactivity of this compound in further functionalization?

Answer:

- Electrophilic Aromatic Substitution (EAS) : The electron-rich 3-amino-2-methylphenyl group directs substitutions to meta/para positions, influenced by steric hindrance from methyl groups .

- Amide Hydrolysis : Acidic/basic conditions cleave the propanamide moiety; monitor kinetics via HPLC to avoid degradation during storage .

- Radical Pathways : Explore photochemical or initiator-driven reactions for C–H functionalization of the dimethylphenoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.